![molecular formula C11H13ClNO3PS B13729100 4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile CAS No. 4081-32-7](/img/structure/B13729100.png)
4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile is a chemical compound with the molecular formula C11H13ClNO3PS and a molecular weight of 305.718 g/mol. This compound is known for its unique structure, which includes a chloromethyl group, an ethoxy group, and a phosphinothioyl group attached to a benzonitrile ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with chloromethyl ethyl phosphinothioate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phosphinothioyl group can be oxidized to form phosphinyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups.
Oxidation Reactions: Phosphinyl derivatives.
Reduction Reactions: Amino derivatives.
Scientific Research Applications
4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phosphinothioyl group can interact with thiol groups in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)phenyltrimethoxysilane: Similar in having a chloromethyl group but differs in the presence of a trimethoxysilane group instead of a phosphinothioyl group.
4-(Chloromethyl)benzonitrile: Similar in having a chloromethyl group and a benzonitrile ring but lacks the ethoxy and phosphinothioyl groups.
Uniqueness
4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile is unique due to the presence of the phosphinothioyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
4081-32-7 |
|---|---|
Molecular Formula |
C11H13ClNO3PS |
Molecular Weight |
305.72 g/mol |
IUPAC Name |
4-[chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile |
InChI |
InChI=1S/C11H13ClNO3PS/c1-3-15-17(18,8-12)16-10-5-4-9(7-13)6-11(10)14-2/h4-6H,3,8H2,1-2H3 |
InChI Key |
KVPDTNOBCPYEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CCl)OC1=C(C=C(C=C1)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid](/img/structure/B13729023.png)
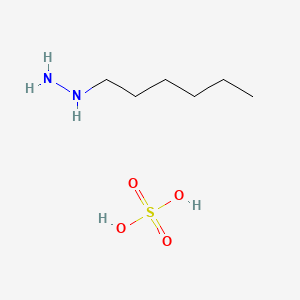
![5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid](/img/structure/B13729033.png)
![4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13729039.png)
![2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one](/img/structure/B13729050.png)
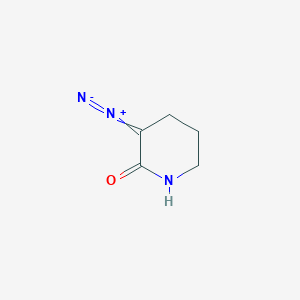
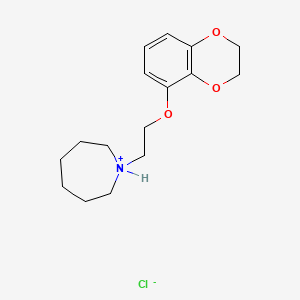

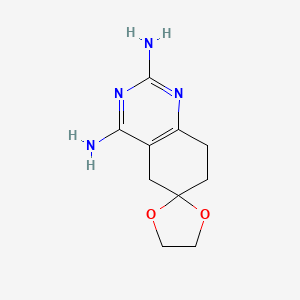
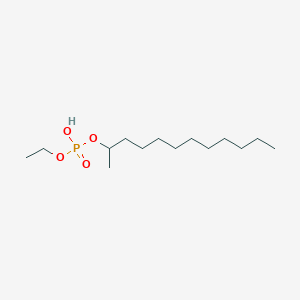



![7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13729116.png)
